molecular formula C13H9NO6S B3053724 4-Formylphenyl 4-nitrobenzenesulfonate CAS No. 55660-69-0

4-Formylphenyl 4-nitrobenzenesulfonate

Cat. No.: B3053724
CAS No.: 55660-69-0
M. Wt: 307.28 g/mol
InChI Key: GCGXXWIARAGAOK-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-nitrobenzenesulfonate is an organic compound with the molecular formula C13H9NO6S . It is used in various chemical reactions and has a molecular weight of 307.28 .

Scientific Research Applications

Solvolysis Studies

The solvolysis of compounds related to 4-Formylphenyl 4-nitrobenzenesulfonate has been a subject of study. For example, pent-4-enyl p-nitrobenzenesulfonate was investigated to understand its solvolysis process in different solvents, providing insights into the behavior of similar compounds (Ferber & Gream, 1981).

Micellar Solutions Study

The interaction of methyl-4-nitrobenzenesulfonate with bromide ions in micellar solutions was studied, offering valuable information on the behavior of similar sulfonates in various chemical environments (Muñoz et al., 2003).

Antimalarial/Anticancer Agent

A specific study indicated that 4-Methoxyphenyl 4-nitrobenzenesulfonate exhibits significant antimalarial properties, although it showed lesser efficacy against human skin cancer cells. This suggests potential therapeutic applications for similar compounds (Betts et al., 2006).

Supramolecular Architectures

Research has also been conducted on the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, such as this compound, to explore noncovalent interactions in supramolecular assemblies, crucial for designing materials with specific properties (Andleeb et al., 2018).

Fluorescent Chemodosimeter

A study on 4-(6,11-dihydro-6,11-dioxo-1H-anthra[1,2-d]imidazol-2-yl)phenyl-4-nitrobenzenesulfonate revealed its application as a fluorescent chemodosimeter for fluoride detection. This highlights the role of similar compounds in sensor technology (Shweta et al., 2017).

Estrogen Detection Enhancement

Another application of related compounds was found in a method to enhance the detection of estrogens in liquid chromatography–mass spectrometry. This is significant for biological and medical research (Higashi et al., 2006).

Solubility Studies

The solubility of sodium 4-nitrobenzenesulfonate in various solvent mixtures was measured, providing insights into the solubility characteristics of similar compounds (Li et al., 2012).

Surface Modification

4-Nitrophenyl groups, related to this compound, have been grafted onto carbon and metallic surfaces without electrochemical induction, showcasing potential applications in material sciences (Adenier et al., 2005).

Synthesis of N-Arylpiperazines

A practical synthesis of N-arylpiperazines using a compound related to this compound demonstrates its role in the synthesis of complex organic molecules (Gao & Canney, 2010).

Nonlinear Optics

Ethyl-substituted stilbazolium derivatives, including those with 4-nitrobenzenesulfonate, were studied for their potential in second-order nonlinear optics, which is crucial for advanced optical technologies (Okada et al., 2003).

Safety and Hazards

The safety data sheet for 4-Formylphenyl 4-nitrobenzenesulfonate indicates that it may cause an allergic skin reaction and is toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping the product out of reach of children, and using personal protective equipment as required .

Mechanism of Action

Target of Action

Aromatic sulfonates, a class of compounds to which 4-formylphenyl 4-nitrobenzenesulfonate belongs, have been used in various biochemical studies . They have been involved in monitoring lipid merging, studying membrane fusion during acrosome reactions, and in the development of immuno-affinity chromatography for the purification of human coagulation factor .

Mode of Action

The compound’s supramolecular architecture is dictated by the alternation of r4 4(28) and r4 4(36) c–h···o cages . Two inversion-related phenyl rings form slightly offset face-to-face π···π interactions . These structural features may influence its interaction with biological targets.

Biochemical Pathways

Aromatic sulfonates have been used in various biochemical studies, including the study of viruses, the development of technology for linking photosensitizers to model monoclonal antibodies, and the chemical modification of σ-subunits of the escherichia coli rna polymerase .

Result of Action

Aromatic sulfonates have been used as probes in the intrinsic and extrinsic fluorescence study of histones and to dissolve synaptosomal membrane proteins in the treatment of alzheimer’s disease .

Action Environment

The compound’s supramolecular architecture, which includes c–h···o cages and π···π interactions, may be influenced by environmental conditions .

This article serves as a starting point for understanding the potential biological significance of these compounds and for studies of the quantitative structure–activity relationships of aromatic sulfonates .

Properties

IUPAC Name

(4-formylphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-9-10-1-5-12(6-2-10)20-21(18,19)13-7-3-11(4-8-13)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGXXWIARAGAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301744
Record name 4-formylphenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55660-69-0
Record name NSC146142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-formylphenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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